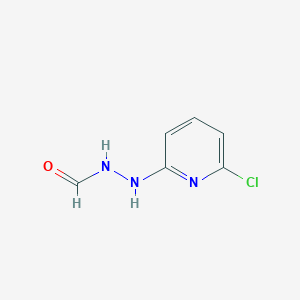
4-氟-2-甲氧基吡啶
描述
4-Fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methoxypyridine and similar fluoropyridines has been a topic of interest in recent literature . The Suzuki–Miyaura coupling reaction is one method that has been used for the synthesis of such compounds . This reaction involves the use of boron reagents and is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methoxypyridine is 1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Fluoro-2-methoxypyridine has a density of 1.1±0.1 g/cm3 and a boiling point of 131.9±20.0 °C at 760 mmHg . The exact mass of the compound is 127.043343 .科学研究应用
Use in Cancer Research
Fluorinated pyrimidines, which are similar to “4-Fluoro-2-methoxypyridine”, have been used extensively in cancer research . For example, 5-Fluorouracil (5-FU) is a widely used fluorinated pyrimidine that is used to treat more than 2 million cancer patients each year . The 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) is known for inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis .
Role in RNA Modification
Recent studies have shown that RNA modifying enzymes can be inhibited by 5-FU substitution . This includes tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . This suggests that “4-Fluoro-2-methoxypyridine” could potentially have similar effects on RNA modification.
Use in DNA Studies
Fluorinated pyrimidines have been used to prepare RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies . This has provided new insights into how these compounds perturb nucleic acid structure and dynamics .
Role in DNA Repair
DNA topoisomerase 1 (Top1), an enzyme not previously implicated in fluorinated pyrimidine activity, has been established as mediating fluorinated pyrimidine anti-tumor activity . This suggests that “4-Fluoro-2-methoxypyridine” could potentially play a role in DNA repair mechanisms.
Use in Synthesis of Fluorinated Pyridines
“4-Fluoro-2-methoxypyridine” could potentially be used in the synthesis of other fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Potential Use in Radiobiology
Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds have been presented . This suggests that “4-Fluoro-2-methoxypyridine” could potentially be used in radiobiology.
作用机制
- Mode of Action The fluorine atom and methoxy group influence the electronic properties of the pyridine ring, potentially affecting its reactivity and interaction with other molecules.
Its unique chemical features make it an intriguing candidate for investigation in drug development and other applications . 🌟
安全和危害
4-Fluoro-2-methoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
4-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFJFBUHTUVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320545 | |
| Record name | 4-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxypyridine | |
CAS RN |
96530-81-3 | |
| Record name | 4-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-2-METHOXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main use of 4-fluoro-2-methoxypyridine according to the research?
A1: The research article describes 4-fluoro-2-methoxypyridine as a precursor in the synthesis of 4-fluoro-2-pyridone []. This compound is an analog of uracil, a nucleobase found in RNA. The study focuses on the synthesis methodology rather than the applications of 4-fluoro-2-methoxypyridine itself.
Q2: What is the reaction involved in converting 4-fluoro-2-methoxypyridine to 4-fluoro-2-pyridone?
A2: The research describes an ether cleavage reaction using trimethylsilyl iodide to convert 4-fluoro-2-methoxypyridine to 4-fluoro-2-pyridone []. This method provides a route to obtain the desired uracil analog.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

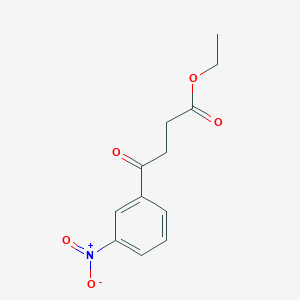
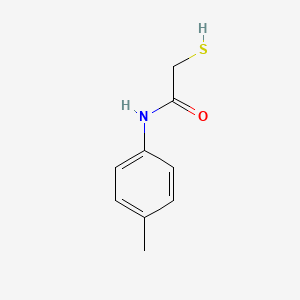


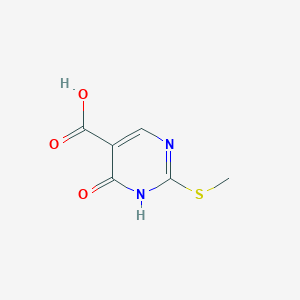




![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
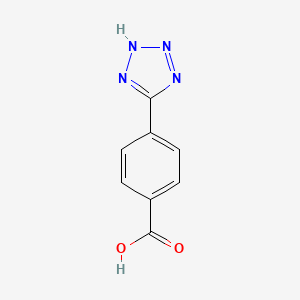
![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)
